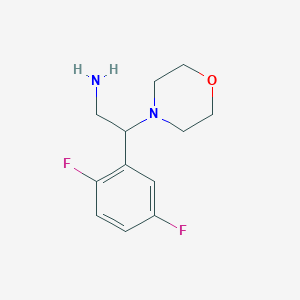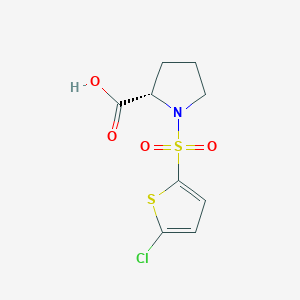
CID 162368069
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 162368069” is a chemical entity registered in the PubChem database
Análisis De Reacciones Químicas
CID 162368069 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include deoxofluorination reagents like bis(2-methoxyethyl)aminosulfur trifluoride, which is known for its versatility in converting alcohols, aldehydes, and carboxylic acids into fluorinated derivatives . The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used.
Aplicaciones Científicas De Investigación
CID 162368069 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex fluorinated compounds and nitrogen-containing heterocycles, which are valuable in pharmaceuticals and agrochemicals . In biology and medicine, compounds with similar structures are often investigated for their potential therapeutic effects and mechanisms of action. Additionally, this compound may have industrial applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of CID 162368069 involves its interaction with specific molecular targets and pathways. For instance, similar compounds like tranexamic acid exert their effects by competitively inhibiting the activation of plasminogen, thereby reducing fibrinolysis . The exact molecular targets and pathways for this compound would require further experimental validation to determine its specific effects and potential therapeutic applications.
Comparación Con Compuestos Similares
CID 162368069 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with fluorinated derivatives and nitrogen-containing heterocycles. For example, bis(2-methoxyethyl)aminosulfur trifluoride is a related compound known for its enhanced thermal stability and effectiveness in organic synthesis
Propiedades
Fórmula molecular |
C28H41Li3N7O18P3S- |
|---|---|
Peso molecular |
909.6 g/mol |
InChI |
InChI=1S/C21H36N7O16P3S.C7H6O2.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;8-7(9)6-4-2-1-3-5-6;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);1-5H,(H,8,9);;;/p-1/t11-,14-,15-,16?,20-;;;;/m1..../s1 |
Clave InChI |
FCKQHPPESSDSRE-ZUXPJZQASA-M |
SMILES isomérico |
[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O.C1=CC=C(C=C1)C(=O)[O-] |
SMILES canónico |
[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O.C1=CC=C(C=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid](/img/structure/B11816769.png)
![Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B11816771.png)


![Benzyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B11816783.png)


![4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B11816809.png)





